[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid
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Overview
Description
[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid typically involves the hydroboration of conjugated dienes followed by oxidation. One common method is the hydroboration of 1,3-pentadiene with a borane reagent, such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide to yield the boronic acid derivative .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are typically synthesized by the reaction of boric acid with alcohols, followed by hydrolysis to yield the boronic acid . The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields borate esters, while reduction can produce borane derivatives .
Scientific Research Applications
Chemistry
In chemistry, [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
Boronic acids, including this compound, have been explored for their potential use in medicinal chemistry. They can act as enzyme inhibitors, particularly for proteases and other enzymes that interact with diol-containing substrates .
Industry
In industry, boronic acids are used in the development of sensors and materials. Their ability to form reversible covalent bonds with diols makes them useful in the design of responsive materials and biosensors .
Mechanism of Action
The mechanism of action of [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including enzyme inhibition and sensor design .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid with a simpler structure, commonly used in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Similar to [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid but with a vinyl group instead of a conjugated diene system.
Uniqueness
This compound is unique due to its conjugated diene system, which can participate in additional types of chemical reactions compared to simpler boronic acids. This makes it a versatile reagent in organic synthesis and a valuable tool in the development of new materials and pharmaceuticals .
Properties
CAS No. |
299180-01-1 |
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Molecular Formula |
C5H9BO3 |
Molecular Weight |
127.94 g/mol |
IUPAC Name |
[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C5H9BO3/c7-5-3-1-2-4-6(8)9/h1-4,7-9H,5H2/b3-1-,4-2+ |
InChI Key |
HAVSNWCBVSMNTG-HSFFGMMNSA-N |
Isomeric SMILES |
B(/C=C/C=C\CO)(O)O |
Canonical SMILES |
B(C=CC=CCO)(O)O |
Origin of Product |
United States |
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